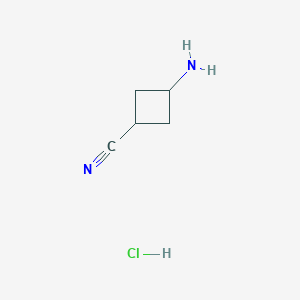

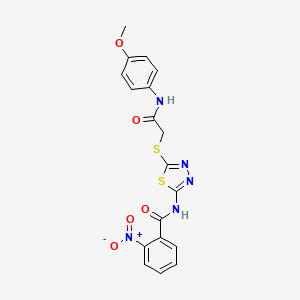

![molecular formula C17H13ClN2S B2363388 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339103-91-2](/img/structure/B2363388.png)

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a chemical compound with the molecular formula C16H11N2Cl1S1 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClC1=NC(C2=CC=CC=C2)=CC(SC3=CC=CC=C3)=N1 . This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds that display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . The reaction of pyrimidines with organolithium reagents has been shown to be highly regioselective .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 236.72 .Scientific Research Applications

Spectroscopic Investigation and Potential Chemotherapeutic Application

- A study by Alzoman et al. (2015) investigated the vibrational spectral analysis of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman techniques. The research suggests that the compound might exhibit inhibitory activity against GPb and may act as a potential anti-diabetic compound (Alzoman et al., 2015).

Optical Properties and Molecular Docking Study

- Hussain et al. (2020) conducted a comparative study on the optical properties of phenyl pyrimidine derivatives, including a compound similar to 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine. The study highlighted its potential applications in medicine and nonlinear optics (NLO) fields (Hussain et al., 2020).

Synthetic Procedures and Enzyme Inhibitors

- Németh et al. (2010) presented different synthetic procedures for 4-chloro-6-substituted phenyl pyrimidine, a common core structure in several important enzyme inhibitors. The synthesis methods were performed without special catalysts, suggesting the compound's significance in pharmacological research (Németh et al., 2010).

Synthesis and Characterization for AIDS Chemotherapy

- Ajani et al. (2019) reported on the synthesis of pyrazole-based pyrimidine scaffolds, indicating their potential application in AIDS chemotherapy. This study underlines the pharmacological potential of pyrimidine derivatives, including those structurally similar to this compound (Ajani et al., 2019).

Crystal Structure and Cytotoxic Activity

- Stolarczyk et al. (2018) synthesized and analyzed the crystal structure of 4-thiopyrimidine derivatives, assessing their cytotoxic activity against various cell lines. This research provides insights into the structural and biological properties of pyrimidine derivatives (Stolarczyk et al., 2018).

Mechanism of Action

While the specific mechanism of action for “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is not mentioned in the search results, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

properties

IUPAC Name |

4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUWJCZEDNCGNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

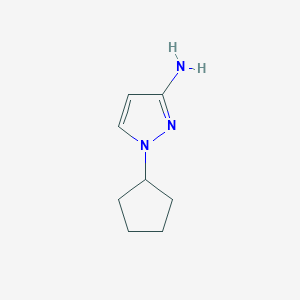

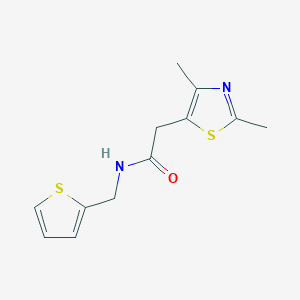

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)

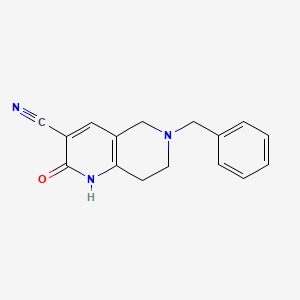

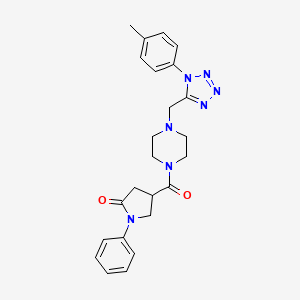

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)

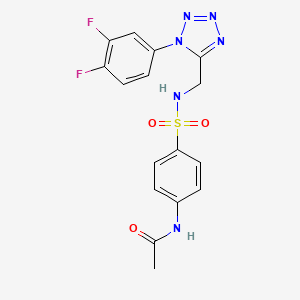

![7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2363318.png)

![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)

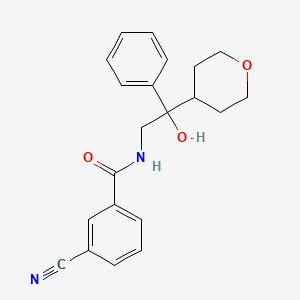

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)